molecular formula C12H24O2 B1664093 2-n-Nonyl-1,3-dioxolane CAS No. 4353-06-4

2-n-Nonyl-1,3-dioxolane

Cat. No.: B1664093
CAS No.: 4353-06-4
M. Wt: 200.32 g/mol
InChI Key: QPILHXCDZYWYLQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-n-Nonyl-1,3-dioxolane is the nail barrier . This compound is used as an absorption and penetration enhancer in transdermal applications .

Mode of Action

This compound works by improving the penetration of drugs into the nail . For instance, it has been used to enhance the permeation of econazole from a nail lacquer formulation . The addition of this compound was found to increase the permeation of econazole 6 times higher than the control .

Biochemical Pathways

It is known that the compound enhances drug diffusion through the dense ungual keratin layers . This suggests that it may interact with the structural proteins in the nail, altering their conformation and allowing for increased drug penetration.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drugs it is formulated with. For example, it has been shown to increase the permeation of econazole into the nail, which would increase the drug’s bioavailability .

Result of Action

The primary result of this compound’s action is an increase in drug penetration into the nail . This can lead to improved efficacy of topical treatments for conditions like onychomycosis, a fungal nail infection .

Action Environment

The efficacy and stability of this compound may be influenced by various environmental factors. For instance, the physical state of the nail, such as its thickness and hydration level, could affect the compound’s ability to enhance drug penetration . .

Biochemical Analysis

Biochemical Properties

2-n-Nonyl-1,3-dioxolane plays a significant role in biochemical reactions by enhancing the absorption and penetration of other compounds. It interacts with various enzymes, proteins, and biomolecules to facilitate this process. For instance, it has been shown to enhance the penetration of econazole, an antifungal drug, through the human nail by interacting with the keratin fibers in the nail plate . This interaction likely involves the disruption of the keratin structure, allowing for increased drug permeability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, its role as a penetration enhancer can lead to increased intracellular concentrations of therapeutic agents, thereby amplifying their effects. For example, in the context of onychomycosis treatment, this compound enhances the delivery of antifungal agents to the infected nail bed, improving therapeutic outcomes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and disrupts the lipid bilayers of cell membranes, increasing their permeability. This disruption facilitates the entry of other molecules into the cell. Additionally, this compound may inhibit or activate specific enzymes involved in drug metabolism, further enhancing the bioavailability of co-administered drugs . These interactions can lead to changes in gene expression, promoting the synthesis of proteins that aid in drug absorption and distribution.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its efficacy as a penetration enhancer can diminish with prolonged exposure. Studies have shown that the compound can degrade over time, leading to a reduction in its ability to enhance drug penetration . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances drug penetration without causing significant adverse effects. At higher doses, toxic effects such as skin irritation and systemic toxicity have been reported . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s efficacy and safety profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the nail bed in onychomycosis treatment . The compound’s ability to enhance drug penetration is partly due to its distribution within the lipid bilayers of cell membranes, where it disrupts the membrane structure and increases permeability.

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound is primarily localized within the lipid bilayers of cell membranes, where it exerts its penetration-enhancing effects . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further influencing its activity.

Preparation Methods

Properties

IUPAC Name

2-nonyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPILHXCDZYWYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063427
Record name 1,3-Dioxolane, 2-nonyl-
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Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4353-06-4
Record name 2-n-Nonyl-1,3-dioxolane
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Record name 2-n-Nonyl-1,3-dioxolane
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Record name 4353-06-4
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Record name 1,3-Dioxolane, 2-nonyl-
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Record name 1,3-Dioxolane, 2-nonyl-
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Record name 2-nonyl-1,3-dioxolane
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Record name 2-NONYL-1,3-DIOXOLANE
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Synthesis routes and methods

Procedure details

Following example I from 78.77 g of decylaldehyde (0.5 mole), 37.22 g (0.6 mole) of ethyleneglycol, 0.5 g of p-toluenesulfonic acid in 100 ml toluene there is obtained 78 g (77.4%) of a colorless product; b.p. 80°-81° C./0.5 mm. nD20 =1.4392.
[Compound]
Name
decylaldehyde
Quantity
78.77 g
Type
reactant
Reaction Step One
Quantity
37.22 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
77.4%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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